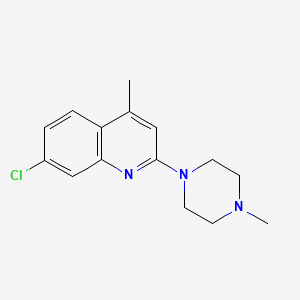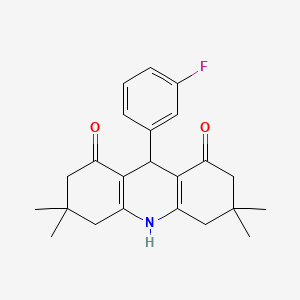
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline
Vue d'ensemble
Description
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a quinoline core with a chloro and methyl substitution, as well as a piperazine ring, which enhances its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dichloroquinoline and 1-methylpiperazine.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Applications De Recherche Scientifique
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is employed in studying the mechanisms of action of quinoline-based drugs.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Industrial Applications: Used in the development of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline involves:
Molecular Targets: The compound targets DNA and enzymes involved in DNA replication and repair.
Pathways Involved: It interferes with the synthesis of nucleic acids, leading to the inhibition of cell growth and proliferation.
Pharmacological Effects: Exhibits antimalarial, antibacterial, and anticancer activities by disrupting essential biological processes in pathogens and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for autoimmune diseases.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline is unique due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable scaffold for drug development.
Propriétés
IUPAC Name |
7-chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c1-11-9-15(19-7-5-18(2)6-8-19)17-14-10-12(16)3-4-13(11)14/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHZDVZVUKETCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B3470207.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3470209.png)
![2-CHLORO-3-[4-(METHYLSULFONYL)PIPERAZINO]NAPHTHOQUINONE](/img/structure/B3470218.png)
![3-[1-[4-(acetylamino)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3470233.png)

![N-(diphenylmethyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B3470250.png)
![1-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE](/img/structure/B3470253.png)
![1-[2-(2-METHOXYPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B3470261.png)
![1-(3-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)piperidine-4-carboxamide](/img/structure/B3470271.png)
![3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE](/img/structure/B3470272.png)
![[(4-methyl-2-nitrophenyl)hydrazono]malononitrile](/img/structure/B3470278.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide](/img/structure/B3470291.png)
![N-(2-ethylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B3470292.png)
![N-(4-FLUOROPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B3470301.png)
